molecular formula C13H10ClNO2 B094782 4-Chloro-2-(phenylamino)benzoic acid CAS No. 19218-88-3

4-Chloro-2-(phenylamino)benzoic acid

Cat. No. B094782
Key on ui cas rn: 19218-88-3
M. Wt: 247.67 g/mol
InChI Key: MTIKNMBLKUFLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08471027B2

Procedure details

A solution of 2-bromo-4-chlorobenzoic acid (25.0 g, 106.0 mmol) in 2-ethoxy ethanol (40 mL) was treated with copper powder (0.74 g, 11.6 mmol), copper (I) oxide (0.76 g, 5.3 mmol) and potassium carbonate (15.8 g, 114.0 mmol) at 25° C. under nitrogen. The reaction was stirred at 25° C. for 5 min. At this time, the reaction was treated with aniline (11.2 mL, 124 mmol) and then was heated 135° C. for 48 h. At this time, the reaction was cooled to 25° C., diluted with water (30 mL) and was acidified with a 1N aqueous hydrochloric acid solution. The resulting mixture was stirred at 25° C. overnight. At this time, the resulting precipitate was collected by filtration through a sintered glass funnel. The solids were washed with an excess amount of water (2×100 mL) and then were dried under high vacuum to afford 4-chloro-2-phenylamino-benzoic acid (19 g, 72.3%) as a brown solid. This material was used without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
0.74 g
Type
catalyst
Reaction Step One
Quantity
0.76 g
Type
catalyst
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(=O)([O-])[O-].[K+].[K+].[NH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.Cl>C(OCCO)C.O.[Cu].[Cu-]=O>[Cl:11][C:9]1[CH:8]=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([NH:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:10]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC(=C1)Cl
Name
Quantity
15.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCCO
Name
copper
Quantity
0.74 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
0.76 g
Type
catalyst
Smiles
[Cu-]=O
Step Two
Name
Quantity
11.2 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated 135° C. for 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
At this time, the reaction was cooled to 25° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 25° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
At this time, the resulting precipitate was collected by filtration through a sintered glass funnel
WASH
Type
WASH
Details
The solids were washed with an excess amount of water (2×100 mL)
CUSTOM
Type
CUSTOM
Details
were dried under high vacuum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)O)C=C1)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 72.3%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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